Superior Photopolymerization Rate Enhancement vs. Methyl- and Unsubstituted Dioxolanes
In the photosensitized polymerization of styrene at 40 °C, 2-ethyl-2-methyl-1,3-dioxolane demonstrates a higher decomposition rate constant (kd′) than both 2-methyl-1,3-dioxolane and unsubstituted 1,3-dioxolane. The effect of 2-position substituents on polymerization rate follows the order methyl < hydrogen < ethyl < n-propyl < phenyl [1]. This ranking indicates that the ethyl/methyl combination provides enhanced radical-generating efficiency compared to the simpler methyl analog.
| Evidence Dimension | Decomposition rate constant (kd′) governing polymerization rate enhancement |
|---|---|
| Target Compound Data | Rate enhancement greater than 2-methyl-1,3-dioxolane and 1,3-dioxolane; third highest in series after phenyl and n-propyl |
| Comparator Or Baseline | 2-methyl-1,3-dioxolane (lowest); 1,3-dioxolane (intermediate); 2-ethyl-2-methyl-1,3-dioxolane (elevated); 2-n-propyl (higher); 2-phenyl (highest) |
| Quantified Difference | Rate constant ordering: methyl < hydrogen < ethyl < n-propyl < phenyl |
| Conditions | Styrene polymerization in benzene solution, 40 °C, UV photoirradiation |
Why This Matters
For polymer chemists selecting a photosensitizer or studying dioxolane-mediated photopolymerization, this compound offers a specific, intermediate level of rate enhancement that differs measurably from the simpler methyl analog, enabling finer control over polymerization kinetics.
- [1] Ouchi, T., Nakamura, S., Hamada, M., & Oiwa, M. (1975). Cyclic acetal-photosensitized polymerization. I. Photopolymerization of styrene in the presence of 1,3-dioxolanes. Journal of Polymer Science: Polymer Chemistry Edition, 13(2), 455-466. View Source
